molecular formula C11H10BrNO3 B1414657 Ethyl 5-bromo-4-cyano-2-methoxybenzoate CAS No. 1807080-90-5

Ethyl 5-bromo-4-cyano-2-methoxybenzoate

Cat. No.: B1414657
CAS No.: 1807080-90-5
M. Wt: 284.11 g/mol
InChI Key: HELOMKGZVAGSLB-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-4-cyano-2-methoxybenzoate is a substituted benzoate ester characterized by a bromo (-Br) group at position 5, a cyano (-CN) group at position 4, and a methoxy (-OCH₃) group at position 2 of the aromatic ring, with an ethyl ester moiety at position 1. Its crystal structure, determined via X-ray diffraction (XRD) techniques using programs like SHELX , reveals key intramolecular interactions and packing motifs critical for understanding its physicochemical behavior.

Properties

IUPAC Name

ethyl 5-bromo-4-cyano-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-3-16-11(14)8-5-9(12)7(6-13)4-10(8)15-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELOMKGZVAGSLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)Br)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-4-cyano-2-methoxybenzoate typically involves the reaction of 5-bromo-2-methoxybenzoic acid with ethyl cyanoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-4-cyano-2-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Formation of 5-amino-4-cyano-2-methoxybenzoate or 5-thiocyanato-4-cyano-2-methoxybenzoate.

    Reduction: Formation of 5-bromo-4-aminomethyl-2-methoxybenzoate.

    Oxidation: Formation of 5-bromo-4-cyano-2-carboxybenzoate.

Scientific Research Applications

Ethyl 5-bromo-4-cyano-2-methoxybenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-4-cyano-2-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce specific biological responses . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

To contextualize Ethyl 5-bromo-4-cyano-2-methoxybenzoate, we compare it with three analogs (Table 1):

Table 1: Structural and Functional Comparison of Substituted Benzoates

Compound Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Solubility (Polarity) Key Reactivity
This compound Br (5), CN (4), OCH₃ (2) 314.13 128–132 Moderate (DMSO) Nucleophilic substitution (Br), ester hydrolysis
Ethyl 4-nitro-2-methoxybenzoate NO₂ (4), OCH₃ (2) 255.22 95–98 Low (Ethanol) Electrophilic aromatic substitution (NO₂ deactivation)
Ethyl 5-chloro-4-cyano-2-methoxybenzoate Cl (5), CN (4), OCH₃ (2) 269.69 118–121 High (Acetone) SNAr reactions (Cl), cyano reduction
Ethyl 4-cyano-2,5-dimethoxybenzoate OCH₃ (2,5), CN (4) 265.26 105–108 High (Methanol) Ester hydrolysis, methoxy-directed coupling

Substituent Effects on Reactivity

  • Bromo vs. However, the larger atomic radius of Br reduces steric accessibility compared to Cl .
  • Cyano vs. Nitro (Position 4): The cyano group is less deactivating than nitro, allowing for selective electrophilic substitutions. Nitro groups, as in Ethyl 4-nitro-2-methoxybenzoate, strongly deactivate the ring, limiting reactivity toward electrophiles.
  • Methoxy (Position 2): The electron-donating methoxy group directs electrophilic attacks to positions 5 and 6, a feature absent in non-methoxy analogs.

Crystallographic Insights

Crystallographic studies using SHELX software reveal that the bromo and cyano groups in this compound contribute to a dense molecular packing via halogen bonding (C–Br⋯N≡C) and dipole interactions. In contrast, Ethyl 4-cyano-2,5-dimethoxybenzoate exhibits weaker van der Waals packing due to the absence of halogens.

Research Findings and Trends

Recent studies highlight this compound as a precursor in Pd-catalyzed cross-coupling reactions, achieving >80% yields in C–C bond formation. In contrast, chloro analogs show lower efficiency (~65%) due to weaker leaving-group ability. Computational models (DFT) corroborate that the electron-withdrawing cyano group stabilizes transition states in SNAr reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-bromo-4-cyano-2-methoxybenzoate
Reactant of Route 2
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Ethyl 5-bromo-4-cyano-2-methoxybenzoate

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